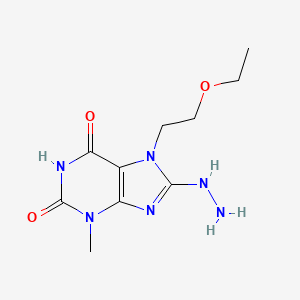
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as EHP-101, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of purine derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to act through multiple pathways. 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases. 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione also modulates the activity of ion channels and receptors involved in pain perception and neuroprotection.
Biochemical and Physiological Effects:
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, modulation of ion channels and receptors, and enhancement of neuroprotection. These effects may contribute to the potential therapeutic benefits of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione in various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its synthetic nature, which allows for easy and reproducible synthesis. 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its limited bioavailability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the study of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is the development of novel formulations or delivery methods to enhance its bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione and its potential side effects.
Conclusion:
In conclusion, 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and chemokines, modulation of ion channels and receptors, and enhancement of neuroprotection. Although there are limitations to its bioavailability, further studies are needed to explore its potential therapeutic benefits and future directions for its development.
Synthesis Methods
The synthesis of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the condensation of 2-acetylamino-6-chloropurine with ethoxyethyl hydrazine, followed by the reaction with methyl isocyanate. The final product is obtained after purification and characterization.
Scientific Research Applications
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, neuropathic pain, and glioblastoma. In preclinical studies, 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has shown anti-inflammatory, neuroprotective, and anti-tumor effects.
properties
IUPAC Name |
7-(2-ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O3/c1-3-19-5-4-16-6-7(12-9(16)14-11)15(2)10(18)13-8(6)17/h3-5,11H2,1-2H3,(H,12,14)(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSOPAUUMLXQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1NN)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

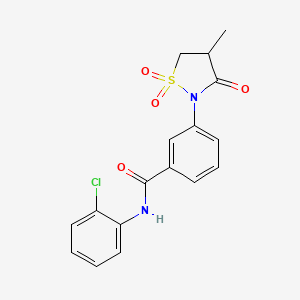
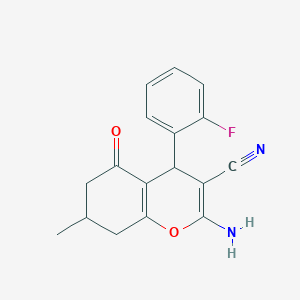

![butyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5228995.png)
![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5229005.png)

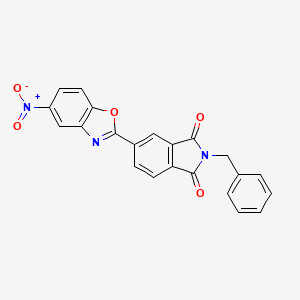
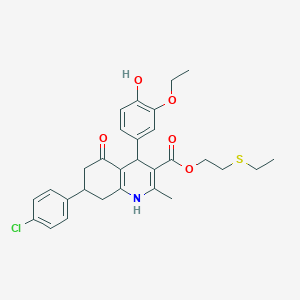
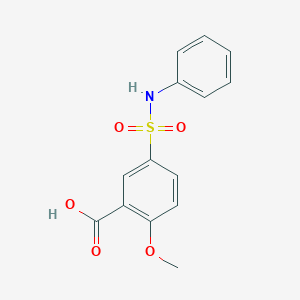
![2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5229029.png)

![1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5229039.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5229054.png)
![2-(2,6-difluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5229067.png)